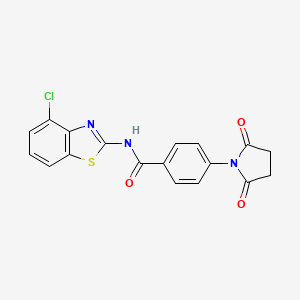![molecular formula C17H14BrN3 B2813877 9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline CAS No. 443329-09-7](/img/structure/B2813877.png)
9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indolo[2,3-b]quinoxaline family. These compounds are known for their diverse pharmacological activities, including antiviral, anticancer, and multidrug resistance modulating properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound predominantly interacts with DNA through a process known as intercalation .
Mode of Action
This compound interacts with its target, DNA, by intercalating into the DNA helix . This intercalation disrupts the processes that are vital for DNA replication , thereby exerting its pharmacological effects.
Biochemical Pathways
The compound’s interaction with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the normal functioning of this pathway, leading to downstream effects that include the inhibition of cell proliferation and potential cell death .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the disruption of DNA replication, which can lead to the inhibition of cell proliferation and potential cell death . This makes it a potential candidate for antiviral and cytotoxic activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and solubility can be affected by the solvent used
Zukünftige Richtungen
Given their wide range of biological properties and their potential as antitumor agents, there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and testing their efficacy against various diseases .
Biochemische Analyse
Biochemical Properties
9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline has been found to exhibit a low reduction potential, high solubility, and remarkable stability . It is known to interact with various biomolecules, including DNA . The nature of these interactions predominantly involves DNA intercalation , which can disrupt processes vital for DNA replication .
Cellular Effects
The cellular effects of this compound are largely due to its ability to intercalate into DNA . This can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its intercalation into DNA . This can lead to changes in gene expression and potentially inhibit or activate certain enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown remarkable stability, with 99.86% capacity retention over 49.5 hours of H-cell cycling . This suggests that it may have long-term effects on cellular function in both in vitro and in vivo studies .
Vorbereitungsmethoden
The synthesis of 9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid such as acetic acid, formic acid, or hydrochloric acid . The reaction is usually carried out under reflux conditions. Modern methods also include the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization . Industrial production methods may involve microwave irradiation or the use of nanoparticles as catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline can be compared with other indolo[2,3-b]quinoxaline derivatives such as:
6H-indolo[2,3-b]quinoxaline: The parent compound with similar DNA intercalating properties.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A derivative with enhanced DNA binding affinity and cytotoxicity.
6-bromo-3-methylquinoxaline-2-amine: Another derivative with significant anticancer activity.
The uniqueness of this compound lies in its specific substituents, which influence its pharmacological properties and make it a valuable compound for targeted research and development .
Eigenschaften
IUPAC Name |
9-bromo-6-propan-2-ylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-10(2)21-15-8-7-11(18)9-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIZOGKNOGJPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
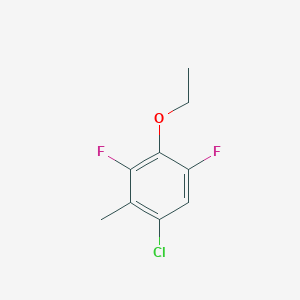


![2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2813800.png)
![4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide](/img/structure/B2813804.png)
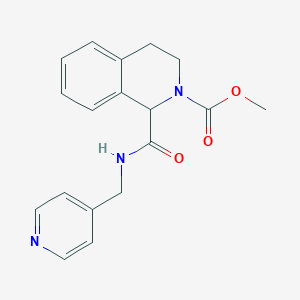

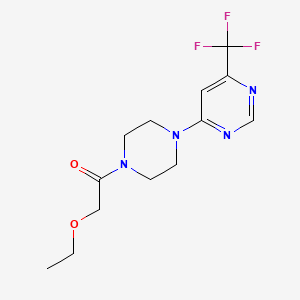
![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)
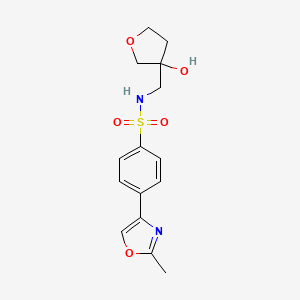
![2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2813814.png)
![tert-butyl 3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B2813815.png)
